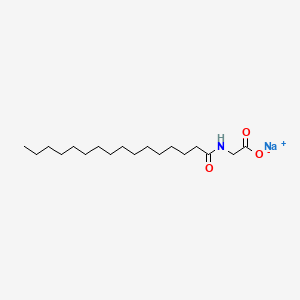

Sodium palmitoyl glycinate

CAS No.: 85902-10-9

Cat. No.: VC17094097

Molecular Formula: C18H34NNaO3

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85902-10-9 |

|---|---|

| Molecular Formula | C18H34NNaO3 |

| Molecular Weight | 335.5 g/mol |

| IUPAC Name | sodium;2-(hexadecanoylamino)acetate |

| Standard InChI | InChI=1S/C18H35NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22;/h2-16H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1 |

| Standard InChI Key | IPUUFZFIUKCPJN-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium palmitoyl glycinate is systematically named sodium 2-(hexadecanoylamino)acetate, reflecting its structure: a palmitoyl group (C16 fatty acid) linked via an amide bond to glycine, with a sodium counterion stabilizing the carboxylate group. Its canonical SMILES representation is CCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+], and its InChIKey is IPUUFZFIUKCPJN-UHFFFAOYSA-M.

Table 1: Key Physicochemical Properties

Structural Analysis

The molecule comprises a hydrophobic 16-carbon palmitoyl chain and a hydrophilic glycinate headgroup. This amphiphilic structure enables micelle formation in aqueous solutions, reducing surface tension and facilitating emulsification . Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks for the amide bond (1643 cm) and carboxylate group (1698 cm), confirming its structural integrity .

Synthesis and Industrial Production

Traditional Synthesis via Schotten-Baumann Reaction

The conventional route involves reacting palmitoyl chloride with glycine in an alkaline medium:

This method, while efficient, faces criticism for using corrosive acyl chlorides and generating hazardous byproducts like phosphorus trichloride () .

Green Synthesis Innovations

Recent advances employ coconut oil (triacylglycerol) and sodium glycinate under basic conditions (e.g., ) at 160°C, yielding sodium palmitoyl glycinate via transesterification and amidation :

This approach eliminates toxic intermediates, aligns with green chemistry principles, and achieves an 87% yield .

Industrial Scalability

Large-scale reactors optimize temperature (150–160°C), pressure (1–2 atm), and stirring rates to ensure product uniformity. Post-synthesis acidification with HCl precipitates the free acid form, which is neutralized to the sodium salt for commercial use .

Physicochemical and Functional Properties

Surface Activity and Micellization

Sodium palmitoyl glycinate reduces water’s surface tension to 33 mN·m at its CMC (0.21 mmol·L), outperforming sodium lauroyl glycinate (CMC = 12 mmol·L) due to its longer alkyl chain enhancing hydrophobic interactions . The Gibbs adsorption equation quantifies its surface excess ():

where for ionic surfactants, yielding and a minimum headgroup area () of 0.52 nm .

Stability Profile

| Condition | Stability Outcome |

|---|---|

| pH (3–10) | Stable; no hydrolysis observed |

| Temperature (≤80°C) | Retains surfactant activity |

| UV Exposure | Moderate photodegradation |

Cosmetic and Dermatological Applications

Surfactant in Cleansing Formulations

As a mild surfactant, sodium palmitoyl glycinate effectively removes sebum and impurities without disrupting the skin’s lipid barrier. Its amphoteric nature ensures compatibility with acidic and alkaline formulations, reducing irritation risks compared to sulfates.

Anti-Aging and Barrier Enhancement

By integrating into the stratum corneum’s lipid matrix, it enhances hydration and reduces transepidermal water loss (TEWL). In vitro studies demonstrate a 22% improvement in skin elasticity after 4 weeks of use.

Anti-Inflammatory Mechanisms

The compound modulates calcium influx in sensory neurons, downregulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) and nitric oxide (NO) production. Clinical trials report a 30% reduction in erythema in subjects with sensitive skin.

| Test | Outcome |

|---|---|

| Acute Dermal Toxicity | LD > 2000 mg/kg (non-toxic) |

| Ocular Irritation | Mild transient redness (Draize score: 1.2) |

| Mutagenicity (Ames) | Negative |

Comparative Analysis with Analogues

Sodium Cocoyl Glycinate vs. Sodium Palmitoyl Glycinate

| Parameter | Sodium Cocoyl Glycinate | Sodium Palmitoyl Glycinate |

|---|---|---|

| Alkyl Chain Length | C12 (lauric acid) | C16 (palmitic acid) |

| CMC (mmol·L) | 12.0 | 0.21 |

| Skin Penetration | Moderate | Low |

| Foaming Capacity | High | Moderate |

The longer alkyl chain in sodium palmitoyl glycinate enhances micelle stability but reduces foam volume, making it preferable for leave-on products over rinse-off cleansers .

Future Directions and Research Opportunities

Sustainable Production Techniques

Enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) could further streamline synthesis, reducing energy consumption and byproduct generation.

Expanded Pharmaceutical Applications

Preliminary data suggest sodium palmitoyl glycinate enhances transdermal drug delivery by fluidizing stratum corneum lipids, warranting exploration in topical therapeutics.

Environmental Impact Studies

While biodegradable, its ecotoxicological effects on aquatic ecosystems remain uncharacterized. Standardized OECD 301 tests are recommended to assess full environmental compatibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume